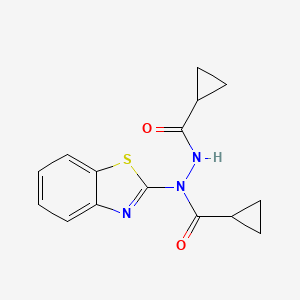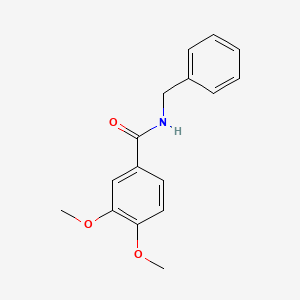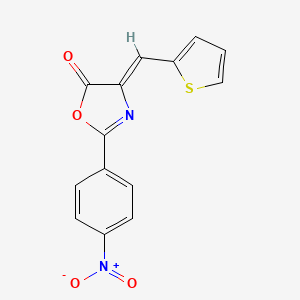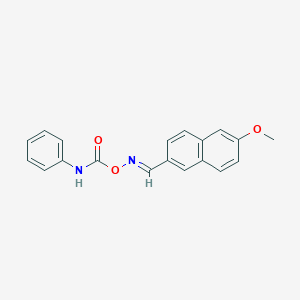![molecular formula C16H13N3OS B5588289 1-phenyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5588289.png)
1-phenyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 1-phenyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone often involves reactions between substituted 1H-1,2,4-triazole-thiols and appropriate chloroacetyl or acetyl derivatives under conditions that may include the use of sodium hydride and potassium iodide at reflux (Liu et al., 2010). Additionally, cycloaddition of arylazides to acetylacetone is another route to obtain derivatives of 1,2,3-triazole (Pokhodylo et al., 2009).
Molecular Structure Analysis
Experimental and theoretical studies, including X-ray diffraction and Density Functional Theory (DFT), have been conducted to analyze the molecular structure of related compounds. Such studies offer insights into the vibrational assignments, chemical shifts, molecular orbital energies, and other physicochemical properties (Ataol & Ekici, 2014).
Chemical Reactions and Properties
1-Phenyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone and its derivatives participate in various chemical reactions, leading to the formation of novel compounds with potential antimicrobial activities. For instance, reactions with isatin and phenyl isothiocyanate have been explored for the synthesis of compounds displaying growth inhibitory effects against certain bacteria and fungi (Bochao Li et al., 2017).
Physical Properties Analysis
The physical properties, such as UV-vis absorption, fluorescence spectra, and crystalline structure, have been investigated for various derivatives. These studies reveal that the physical characteristics are influenced by the substituents bonded to the triazole rings, affecting the fluorescence intensity and emission bands (Liu et al., 2010).
Chemical Properties Analysis
The chemical properties of 1-phenyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone derivatives, including their reactivity and potential as antimicrobial agents, have been a focus of research. These properties are determined through various spectroscopic and analytical techniques, such as IR, 1H NMR, 13C NMR, and HRMS (Bochao Li et al., 2017).
Propriétés
IUPAC Name |
1-phenyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-15(13-7-3-1-4-8-13)11-21-16-17-12-19(18-16)14-9-5-2-6-10-14/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHXFCOCMFWYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethyl-3-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5588223.png)
![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5588235.png)


![N-phenyl-4-{[(pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B5588255.png)

![2-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5588268.png)
![ethyl 4-[(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]-1-piperazinecarboxylate](/img/structure/B5588273.png)

![3-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5588299.png)
![N-[(1-cyclopentylpiperidin-3-yl)methyl]-1-methyl-N-(2-piperidin-1-ylethyl)-1H-pyrrole-2-carboxamide](/img/structure/B5588305.png)
![5-(3-pyridinyl)-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5588310.png)